molecular formula C8H4BrClNNa2O4P B2731004 Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate CAS No. 404366-59-2

Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate

Cat. No. B2731004
M. Wt: 370.43
InChI Key: YSYZSUYFGCLJJB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate is a chemical compound that is often used in biochemistry and molecular biology as a substrate for phosphatase assays . The compound is converted into a yellow compound by phosphatase, which can be easily measured by spectrophotometry or fluorescence .


Synthesis Analysis

Indole derivatives, such as Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures. Multicomponent reactions (MCRs) offer access to complex molecules .


Molecular Structure Analysis

The molecular formula of Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate is C8H4BrClNNa2O4P . The exact mass is 386.865082 Da .


Chemical Reactions Analysis

The compound is used in enzyme-catalyzed reactions and as a tool for studying signal transduction pathways . Hydrolysis of the phosphate group on 5-Bromo-6-chloro-3-indoxyl phosphate by alkaline phosphatase generates an insoluble indigo compound .


Physical And Chemical Properties Analysis

The molecular weight of Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate is 370.43200 . The exact mass is 368.85500 . The compound has a polar surface area of 98.02000 .

Scientific Research Applications

Application 1: Colorimetric Detection of Alkaline Phosphatase-Labeled Molecules

  • Summary of the Application : Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate is used as a histochemical substrate for alkaline phosphatase . It is used for the colorimetric detection of alkaline phosphatase-labeled molecules .
  • Results or Outcomes : The use of this compound allows for the visual detection of alkaline phosphatase activity, which can be crucial in various biochemical research contexts .

Application 2: Synthesis of Indole Derivatives

  • Summary of the Application : Indole derivatives, such as Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate, play a significant role in the synthesis of biologically active compounds . They are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms .
  • Methods of Application : The specific methods of application can vary widely, but generally involve the use of these compounds as precursors in multicomponent reactions .
  • Results or Outcomes : The use of indole derivatives in synthesis can lead to the production of a wide variety of biologically active compounds, which can have applications in the treatment of various disorders .

Safety And Hazards

When handling Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

The compound has been used as a useful reagent in enzyme-catalyzed reactions and as a tool for studying signal transduction pathways . Its use in these areas is likely to continue and expand as researchers find new applications for this versatile compound.

properties

IUPAC Name

disodium;(5-bromo-6-chloro-1H-indol-3-yl) phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClNO4P.2Na/c9-5-1-4-7(2-6(5)10)11-3-8(4)15-16(12,13)14;;/h1-3,11H,(H2,12,13,14);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYZSUYFGCLJJB-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2OP(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClNNa2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate

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